molecular formula C5H6O3 B3192078 Tetrahydropyran-2,5-dione CAS No. 60833-12-7

Tetrahydropyran-2,5-dione

Cat. No. B3192078
CAS RN: 60833-12-7
M. Wt: 114.1 g/mol
InChI Key: GYHJUGYOSOGTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyran-2,5-dione is a natural product found in Ranunculus sieboldii. It is a structural motif that is abundantly present in a range of biologically important marine natural products .


Synthesis Analysis

Significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . For instance, the desymmetrizing palladium-catalyzed intramolecular alkoxycarbonylation of 223 in the presence of PdCl2/CuCl2 in CH3CN/MeOH under CO atmosphere at room temperature afforded the 2,6-cis-substituted tetrahydropyran derivative 224 in 83% yield .


Molecular Structure Analysis

Tetrahydropyrans are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms .


Chemical Reactions Analysis

Tetrahydropyran rings are important motifs in natural products and medicinal chemistry programs. Several reviews on the synthesis of tetrahydropyran rings have been reported . The focus of these reviews is to present the strategies for tetrahydropyran synthesis in a systematic way .


Physical And Chemical Properties Analysis

Tetrahydropyran is a colorless, flammable liquid with a unique odor . It is soluble in water, ethanol, ether, and other organic solvents .

Mechanism of Action

The mechanism of action for Tetrahydropyran-2,5-dione is not available .

Safety and Hazards

Tetrahydropyran is a highly flammable liquid and vapor, which can cause skin and eye irritation as well as respiratory irritation. It forms peroxides on contact with air, which can pose an explosion hazard if stored in an uninhibited condition .

Future Directions

Tetrahydropyran rings are important motifs in many natural products and are a strategic key intermediate in the construction of many of these structures . In spite of their importance, the literature of tetrahydropyrans is relatively scarce , mainly due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium . Therefore, future research could focus on developing more stable tetrahydropyrans and expanding their applications in various fields.

properties

IUPAC Name

oxane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHJUGYOSOGTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyran-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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